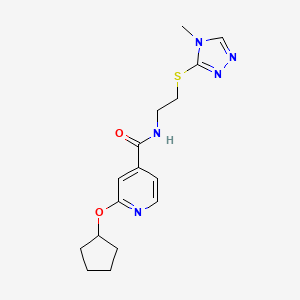

2-(cyclopentyloxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

2-cyclopentyloxy-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2S/c1-21-11-19-20-16(21)24-9-8-18-15(22)12-6-7-17-14(10-12)23-13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMDIBYKCDRLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCNC(=O)C2=CC(=NC=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Triazole-Thioethyl Motifs

The following compounds share the 4-methyl-1,2,4-triazole-thioethyl backbone but differ in substituents and functional groups:

Table 1: Key Structural and Functional Comparisons

Q & A

Q. What are the recommended synthetic routes for 2-(cyclopentyloxy)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)isonicotinamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the isonicotinamide core. Key steps include:

- Cyclopentyloxy introduction : Nucleophilic substitution under basic conditions (e.g., K₂CO₃/DMF, 60–80°C) to attach the cyclopentyloxy group to the pyridine ring .

- Thioether linkage formation : Reaction of a thiol-containing intermediate (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) with a bromoethyl intermediate via SN2 displacement. Solvent choice (e.g., THF or DCM) and temperature control (20–40°C) are critical to avoid side reactions .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of substituents (e.g., cyclopentyloxy vs. triazole-thioethyl groups). Deuterated solvents (CDCl₃ or DMSO-d₆) are preferred for resolving aromatic protons .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode to verify molecular weight (±2 ppm accuracy) .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to assess purity and detect trace impurities .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition : Screen against kinases (e.g., EGFR, MAPK) using fluorescence-based ADP-Glo™ assays. The triazole-thioether moiety may enhance binding to ATP pockets .

- Anti-inflammatory activity : Measure COX-1/COX-2 inhibition in vitro via prostaglandin E₂ (PGE₂) ELISA, leveraging the triazole group’s known interaction with cyclooxygenase .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include a cyclopentyl-containing control to isolate substituent effects .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-products?

- Methodological Answer : Apply Design of Experiments (DoE) principles:

- Factor screening : Use a Plackett-Burman design to identify critical variables (e.g., solvent polarity, reaction time, catalyst loading) affecting yield .

- Response Surface Methodology (RSM) : Optimize parameters (e.g., temperature: 65–75°C; molar ratio: 1:1.2) via Central Composite Design (CCD). Computational tools like MODDE® or JMP® can model interactions .

- In-line monitoring : FTIR or Raman spectroscopy to track reaction progression and terminate at peak conversion .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Data normalization : Adjust for assay variability (e.g., cell passage number, serum concentration) using Z-score transformation .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., cyclopentyl vs. cyclohexyl derivatives) to isolate substituent effects. Molecular docking (AutoDock Vina) can predict binding affinity differences .

- Reproducibility testing : Replicate key assays in independent labs with blinded sample allocation .

Q. What computational strategies support mechanistic studies of its reactivity?

- Methodological Answer : Integrate quantum chemical calculations and cheminformatics:

- Reaction path mapping : Use Gaussian 16 or ORCA to compute transition states and intermediates for key steps (e.g., thioether formation). Solvent effects are modeled via COSMO-RS .

- Machine Learning (ML) : Train graph neural networks (GNNs) on PubChem datasets to predict regioselectivity in substitution reactions .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., 1 µs simulations in GROMACS) to identify stable binding conformers .

Q. How can researchers mitigate challenges in scaling up synthesis?

- Methodological Answer : Adopt continuous flow chemistry and process engineering:

- Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., cyclopentyloxy introduction). Corning® Advanced-Flow™ reactors enable precise temperature control .

- Crystallization engineering : Use anti-solvent addition (e.g., water into acetone) with controlled cooling rates to improve crystal habit and filtration efficiency .

- By-product recycling : Chromatographic separation (e.g., simulated moving bed) to recover unreacted starting materials .

Q. What methodologies are recommended for studying metabolic stability?

- Methodological Answer : Combine in vitro and in silico approaches :

- Liver microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor degradation via LC-MS/MS; calculate half-life (t₁/₂) .

- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to assess interactions with CYP3A4/2D6, which are prone to triazole-mediated inhibition .

- ADMET prediction : Tools like ADMETlab 2.0 or SwissADME to estimate permeability (LogP) and efflux ratios .

Specialized Methodological Considerations

Q. How to design experiments analyzing substituent effects on bioactivity?

- Methodological Answer : Use fragment-based drug design (FBDD) :

- SAR libraries : Synthesize derivatives with systematic substitutions (e.g., cyclopentyl → adamantyl; triazole → tetrazole). Characterize purity via UPLC-MS .

- Free-Wilson analysis : Statistically deconvolute contributions of individual substituents to bioactivity .

- Crystallography : Co-crystallize with target proteins (e.g., kinases) to resolve binding modes. Synchrotron radiation (e.g., Diamond Light Source) improves resolution .

Q. What advanced techniques address stability under physiological conditions?

- Methodological Answer :

Implement accelerated stability studies : - Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1N HCl), and UV light conditions. Monitor degradation products via LC-HRMS .

- Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorph transitions .

- Long-term storage : Lyophilize and store at -80°C under argon. Conduct real-time stability testing (ICH Q1A guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.